REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:5]2O.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([F:1])[CH:3]=2)[N:8]=[CH:7][C:6]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]
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Name
|
|
Quantity
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28.9 g
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Type
|
reactant
|
Smiles
|
FC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)O
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Name
|
|
Quantity
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240 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The starting material for the latter is prepared
|
Type
|
TEMPERATURE
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Details
|
is refluxed under nitrogen for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
the solution is evaporated
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Type
|
ADDITION
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Details
|
the residue treated with ice-water and chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
diethyl ether, the ethereal layer is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC=C(C=C12)F)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |